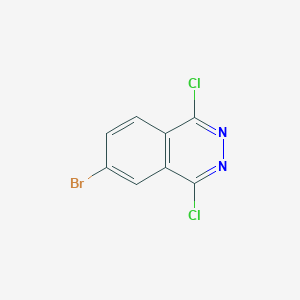

6-Bromo-1,4-dichlorophthalazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-1,4-dichlorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUUOENIWOPHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628008 | |

| Record name | 6-Bromo-1,4-dichlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240400-95-7 | |

| Record name | 6-Bromo-1,4-dichlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,4-dichlorophthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 6 Bromo 1,4 Dichlorophthalazine

Synthetic Routes for 6-Bromo-1,4-dichlorophthalazine

The creation of this compound relies on carefully controlled chemical reactions to ensure the correct placement of the halogen atoms on the phthalazine (B143731) ring.

A primary strategy for synthesizing this compound involves the direct bromination of a 1,4-dichlorophthalazine (B42487) precursor. This approach leverages the existing dichlorinated phthalazine structure and introduces a bromine atom at the 6-position. The reaction conditions for such brominations are crucial and often require specific reagents and catalysts to achieve the desired regioselectivity. While direct examples for the bromination of 1,4-dichlorophthalazine to yield the 6-bromo derivative are not extensively detailed in the provided search results, the general principles of aromatic bromination suggest that reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid could be employed. nih.gov The reactivity of the phthalazine ring is influenced by the two nitrogen atoms, which can direct the position of electrophilic attack.

Modern catalytic methods, such as those using ruthenium-based catalysts, have shown potential for the regioselective bromination of heterocyclic compounds. These catalysts can generate bromine in situ from sources like NBS, allowing for controlled halogenation.

An alternative and often more controlled route to this compound involves the halogenation of a 6-bromophthalazinone intermediate. This method separates the introduction of the bromine and chlorine atoms into distinct steps. First, a phthalazinone precursor is brominated at the 6-position. Subsequently, the resulting 6-bromophthalazinone undergoes chlorination to replace the oxygen atoms of the dione (B5365651) with chlorine atoms, yielding the final product.

This two-step process allows for greater control over the substitution pattern. Palladium-catalyzed reactions are noted to be effective for the functionalization of brominated phthalazinone intermediates. The chlorination of phthalazine-1,4-diones can be achieved using reagents like phosphorus oxychloride (POCl3) in a solvent such as N,N-dimethylformamide (DMF), a process related to the Vilsmeier-Haack reaction. nih.gov This reaction effectively converts the dione into the corresponding dichloro derivative.

Alternative pathways to this compound may commence from different starting materials. For instance, a process starting from 4-bromophthalic anhydride (B1165640) is a plausible route. google.comgoogle.com This anhydride can be converted to the corresponding 4-bromophthalhydrazide, which then serves as a key intermediate. Subsequent chlorination of this brominated phthalhydrazide (B32825) would yield this compound.

Another potential starting point is 4-chlorotetrahydrophthalic anhydride, which can react with bromine in the presence of iron to produce a mixture including 4-bromophthalic anhydride. google.com This highlights the possibility of interchanging the order of halogen introduction.

Precursors and Key Intermediates in Synthesis

The synthesis of this compound is fundamentally dependent on the availability and reactivity of specific precursors and intermediates.

Phthalhydrazide and its derivatives are central to many synthetic routes for phthalazine-based compounds. lew.ronih.gov Phthalhydrazide, which can be prepared from phthalic anhydride, serves as a common precursor for phthalazine-1,4-diones. nih.govlew.ro Specifically, 4-bromophthalic anhydride can be synthesized and then converted to 4-bromophthalhydrazide. This intermediate contains the necessary bromine substituent and the core phthalazine structure, which can then be chlorinated.

The synthesis of substituted phthalic anhydrides themselves is a key preliminary step. For example, 4,5-dichlorophthalic anhydride can be reacted with various nucleophiles to create a range of derivatives. nih.gov Similarly, processes exist for the preparation of 4-bromophthalic anhydride from precursors like 4-chlorotetrahydrophthalic anhydride. google.com

| Precursor/Intermediate | Role in Synthesis |

| Phthalic Anhydride | Starting material for phthalhydrazide synthesis. lew.ro |

| 4-Bromophthalic Anhydride | Precursor to 4-bromophthalhydrazide. google.comgoogle.com |

| Phthalhydrazide | Forms the core phthalazine ring structure. nih.gov |

| 4-Bromophthalhydrazide | Key intermediate containing the bromo-substituent prior to chlorination. |

Phthalazine-1,4-diones (also known as 1,4-dioxophthalazines) are crucial intermediates in the synthesis of 1,4-dichlorophthalazines. nih.gov These diones are typically synthesized from phthalhydrazide derivatives. The critical step in forming 1,4-dichlorophthalazines is the halogenation of these diones. The conversion of the carbonyl groups to chloro groups is effectively achieved using chlorinating agents like phosphorus oxychloride (POCl3), often in the presence of a solvent like DMF. nih.gov

For the synthesis of this compound, the corresponding 6-bromophthalazine-1,4-dione would be the necessary intermediate. This brominated dione would then undergo the chlorination reaction to yield the final product.

| Intermediate | Reagent for Next Step | Product of Next Step |

| 6-Bromophthalazine-1,4-dione | POCl₃/DMF | This compound |

| Phthalazine-1,4-dione | POCl₃/DMF | 1,4-Dichlorophthalazine nih.gov |

Role of 1,4-Dichlorophthalazine as a Building Block

1,4-Dichlorophthalazine serves as a crucial starting reagent in the synthesis of a variety of phthalazine derivatives. pragmetis.comsigmaaldrich.com Its utility as a building block is well-established in medicinal chemistry for the creation of novel compounds with potential therapeutic applications. pragmetis.comsigmaaldrich.comsigmaaldrich.com For instance, it has been employed as a coupling reagent in the synthesis of innovative soluble polymer-bound ligands and as a starting material for creating series of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines. sigmaaldrich.comsigmaaldrich.com The reactivity of the two chlorine atoms allows for sequential or simultaneous substitution, providing a pathway to a diverse array of functionalized phthalazine scaffolds.

Iii. Advanced Spectroscopic and Structural Elucidation Studies

Advanced NMR Spectroscopy

Advanced NMR techniques are indispensable for delineating the connectivity and spatial arrangement of atoms within a molecule. For 6-Bromo-1,4-dichlorophthalazine, a combination of two-dimensional (2D) NMR experiments and solid-state NMR would provide a comprehensive picture of its structure in both solution and the solid state.

Two-dimensional NMR spectroscopy is a powerful tool for elucidating the intricate network of proton and carbon atoms within a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is anticipated to reveal the coupling relationships between the protons on the aromatic ring. Specifically, it would show a cross-peak between the proton at position 5 (H-5) and the proton at position 7 (H-7), and another between H-7 and the proton at position 8 (H-8), confirming their adjacent positions. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum directly correlates each proton with the carbon atom to which it is attached. This would allow for the unambiguous assignment of the protonated carbons in the aromatic ring (C-5, C-7, and C-8). researchgate.netsdsu.edu

Based on data from the analogous compound 1,4-dichlorophthalazine (B42487), the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. nih.gov The presence of the bromine atom at position 6 is expected to induce a downfield shift for the adjacent carbons and a slight perturbation of the proton chemical shifts compared to the parent 1,4-dichlorophthalazine.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~155.5 |

| 4 | - | ~155.5 |

| 4a | - | ~126.0 |

| 5 | ~7.9-8.1 | ~128.0 |

| 6 | - | ~125.0 |

| 7 | ~7.8-8.0 | ~135.0 |

| 8 | ~8.0-8.2 | ~128.5 |

| 8a | - | ~126.0 |

Note: These are predicted values and require experimental verification.

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in their crystalline form. For this compound, ssNMR could be employed to study polymorphism, identify different crystalline forms, and probe intermolecular interactions in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be utilized to obtain high-resolution spectra of the carbon and nitrogen atoms in the solid phase.

Mass Spectrometry Techniques

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its elemental formula (C₈H₃BrCl₂N₂). The characteristic isotopic pattern arising from the presence of one bromine and two chlorine atoms would serve as a definitive signature for the compound. raco.catraco.cat

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ | 275.8851 |

| [M+2]⁺ | 277.8831 |

| [M+4]⁺ | 279.8810 |

| [M+6]⁺ | 281.8790 |

Note: Calculated for the most abundant isotopes (⁷⁹Br, ³⁵Cl). The relative intensities of the isotopic peaks would be a key identifier.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. The fragmentation pathways of phthalazine (B143731) derivatives are well-documented and typically involve the loss of small neutral molecules such as N₂, HCN, and the halogen substituents. raco.catraco.cat The expected fragmentation pattern for this compound would provide valuable structural confirmation.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-Cl-N₂]⁺ | Sequential loss of chlorine and dinitrogen |

| [M-Br-N₂]⁺ | Sequential loss of bromine and dinitrogen |

| [C₇H₃BrCl]⁺ | Loss of Cl and HCN |

| [C₇H₃Cl₂]⁺ | Loss of Br and HCN |

X-ray Crystallography and Solid-State Structure

The definitive method for determining the three-dimensional arrangement of atoms in a solid is single-crystal X-ray diffraction. researchgate.netlibretexts.org While no specific crystallographic data for this compound has been reported, analysis of related phthalazine structures allows for a prediction of its solid-state characteristics. ias.ac.in

It is anticipated that this compound would crystallize in a common space group, with the planar phthalazine ring system exhibiting significant π-π stacking interactions between adjacent molecules. These interactions, along with potential halogen bonding (C-Cl···N or C-Br···N), would play a crucial role in stabilizing the crystal lattice. The bond lengths and angles would be consistent with a substituted aromatic heterocyclic system.

Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Intermolecular Interactions | π-π stacking, Halogen bonding |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for obtaining detailed information about the molecular structure and chemical bonding within a compound. These techniques probe the vibrational energy levels of a molecule, which are unique and act as a distinct "molecular fingerprint." In the last couple of decades, Fourier Transform Infrared (FTIR) and Raman spectroscopies have emerged as valuable tools for providing information on the composition and structural conformation of specific molecular species. nih.gov The resulting spectra, characterized by a series of bands at specific frequencies, correspond to the fundamental vibrations of the molecule, such as stretching, bending, and torsional modes of the constituent chemical bonds.

The specificity of these vibrational modes allows for the unambiguous identification of a compound by comparing its spectrum to a database of known standards. nih.gov This "fingerprint" region in a vibrational spectrum is a complex area where many single-bond stretching and bending vibrations occur, making it highly characteristic of the molecule as a whole.

A comprehensive search of scientific literature and chemical databases was conducted to obtain the experimental or theoretically calculated vibrational spectroscopic data (both IR and Raman) for this compound. However, at the time of this writing, specific peer-reviewed studies detailing the complete vibrational assignment and spectral analysis for this particular compound are not publicly available.

While general principles of vibrational spectroscopy suggest that the IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the phthalazine core and the C-Br and C-Cl bonds, specific frequency values and their assignments from experimental data have not been published.

For illustrative purposes, the expected regions for key vibrational modes based on known data for similar aromatic and halogenated heterocyclic compounds are listed below. It is crucial to note that these are generalized approximations and not the experimentally determined data for this compound.

Table 1: Expected Infrared (IR) Absorption Regions for Key Functional Groups in this compound (Theoretical)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (in-ring) | 1650 - 1550 |

| C=C Stretch (in-ring) | 1600 - 1450 |

| Aromatic C-H in-plane bend | 1300 - 1000 |

| C-Cl Stretch | 850 - 550 |

| C-Br Stretch | 650 - 500 |

| Aromatic C-H out-of-plane bend | 900 - 675 |

Table 2: Expected Raman Scattering Regions for Key Functional Groups in this compound (Theoretical)

| Vibrational Mode | Expected Wavenumber Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Ring Breathing Modes | 1050 - 950 |

| C-Cl Stretch | 850 - 550 |

| C-Br Stretch | 650 - 500 |

The acquisition of experimental IR and Raman spectra for this compound would be a valuable contribution to the spectroscopic database of halogenated phthalazine derivatives. Such data would enable a detailed normal coordinate analysis, allowing for the precise assignment of all fundamental vibrational modes and providing deeper insights into the structural and electronic properties of this molecule.

Iv. Computational and Theoretical Chemistry of 6 Bromo 1,4 Dichlorophthalazine

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice to use DFT to calculate a molecule's optimized geometry, vibrational frequencies, and electronic properties. While specific DFT studies on 6-bromo-1,4-dichlorophthalazine are not widely available in the public domain, the methodology would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation for the molecule.

Such calculations could yield valuable data, including:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Vibrational Frequencies: Theoretical predictions of infrared (IR) and Raman spectra, which can aid in the experimental characterization of the compound.

Electronic Properties: Dipole moment, polarizability, and the distribution of electron density, which are crucial for understanding intermolecular interactions.

In a related study on 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole, DFT calculations were successfully used to determine the stable conformer and perform a complete vibrational assignment of its experimental and theoretical wavenumbers. researchgate.net This highlights the potential of DFT to provide a deep understanding of the structural and electronic properties of similar brominated heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting how a molecule will behave in chemical reactions.

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The bromine and chlorine substituents, being electron-withdrawing, are expected to influence the energy levels of the frontier orbitals significantly. A study on a similar bromo-chloro-substituted compound, 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole, utilized HOMO-LUMO values to determine the conductivity, reactivity, and stability of the molecule. researchgate.net

Molecular Dynamics Simulations

While no specific MD simulations for this compound have been published, such a study would involve:

System Setup: Placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions.

Force Field Application: Using a force field to define the potential energy of the system, which includes terms for bond stretching, angle bending, and non-bonded interactions.

Simulation Run: Solving Newton's equations of motion for the system over a specified period, generating a trajectory of atomic positions and velocities.

MD simulations could reveal how this compound behaves in a solution, its preferred conformations, and its flexibility. This information is particularly valuable for understanding how it might fit into the binding pocket of a protein. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. mdpi.com

A QSAR study involving this compound would require a dataset of structurally related phthalazine (B143731) derivatives with measured biological activity against a specific target. The process would involve:

Descriptor Calculation: Quantifying various physicochemical properties of the molecules (e.g., molecular weight, logP, topological indices) to serve as independent variables.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the observed biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.

QSAR models are instrumental in virtual screening and lead optimization, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. mdpi.com

In-Silico Studies and Virtual Screening

In-silico studies encompass a range of computational techniques used to screen large libraries of compounds to identify those with a high probability of binding to a biological target. mdpi.com

Molecular docking is a prominent in-silico technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its target protein. researchgate.net

A molecular docking investigation of this compound would involve:

Preparation of Ligand and Receptor: Generating 3D structures of this compound and the target protein.

Docking Simulation: Using a docking algorithm to explore various possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The best poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Although no specific docking studies for this compound are publicly documented, research on the related compound 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole has shown good binding affinities with protein targets, indicating its potential as a reactive and biologically active molecule. researchgate.net Such studies demonstrate the utility of molecular docking in identifying potential therapeutic candidates.

ADMET Prediction and Pharmacological Profiling

Predicted Physicochemical Properties and Lipinski's Rule of Five

The initial evaluation of a compound's drug-likeness often begins with Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. For this compound, the predicted physicochemical properties suggest a favorable profile for oral bioavailability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | 277.94 g/mol |

| LogP | ~3.5 |

| Hydrogen Bond Donors | 0 |

These predicted values for this compound fall within the parameters of Lipinski's Rule of Five, indicating a higher probability of good membrane permeability and oral absorption.

Predicted ADMET Profile

Based on computational models and the profiles of similar phthalazine derivatives, a general ADMET profile for this compound can be inferred.

Table 2: Predicted ADMET Profile of this compound

| Parameter | Prediction | Rationale/Comparison |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Phthalazine derivatives often exhibit good intestinal absorption. nih.gov |

| Caco-2 Permeability | Moderate to High | Consistent with predicted LogP and molecular weight. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The lipophilic nature suggests potential for CNS penetration. |

| P-glycoprotein Substrate | Likely | Many heterocyclic compounds are substrates for efflux pumps. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | A common feature of nitrogen-containing heterocyclic compounds. |

| Excretion | ||

| Route of Excretion | Primarily renal | Following metabolic modification to increase polarity. |

| Toxicity | ||

| Ames Mutagenicity | Potential concern | Halogenated aromatic compounds can show mutagenic potential. |

| Hepatotoxicity | Possible | A common toxicity endpoint for many xenobiotics. |

It is important to emphasize that these are predicted values and require experimental validation. The presence of halogen atoms (bromine and chlorine) can influence the metabolic pathways and potential for toxicity.

Pharmacological Profiling

The phthalazine scaffold is a recognized pharmacophore present in a variety of biologically active compounds. researchgate.net Studies on related phthalazine derivatives have revealed a range of potential pharmacological activities.

Anticancer Activity: Numerous phthalazine derivatives have been investigated as potent anticancer agents, with a primary mechanism of action being the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov The 1,4-disubstituted phthalazine core is a key structural feature for this activity. Molecular docking studies on these derivatives have shown that the phthalazine moiety can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain. nih.govresearchgate.net Given its structural similarity, this compound could potentially serve as a scaffold for the design of novel VEGFR-2 inhibitors.

Anticonvulsant Activity: Certain phthalazine derivatives, specifically 2-substituted-2,3-dihydrophthalazine-1,4-diones, have demonstrated significant anticonvulsant properties in preclinical models. nih.gov The proposed mechanism for this activity involves the modulation of the GABA-A receptor. While this compound has a different substitution pattern, the core phthalazine structure suggests that derivatives could be explored for neurological applications.

Other Potential Activities: The phthalazine nucleus has also been associated with other biological activities, including anti-inflammatory, antimicrobial, and vasorelaxant effects. researchgate.net The specific substitution pattern of this compound would determine its potential for any of these activities, which would need to be investigated through targeted screening and biological assays.

The computational profiling of this compound suggests that it is a promising starting point for medicinal chemistry campaigns. Its favorable predicted ADMET properties and the known pharmacological activities associated with the phthalazine scaffold make it an interesting candidate for further investigation, particularly in the areas of oncology and neurology. However, the potential for toxicity, particularly mutagenicity and hepatotoxicity, would need to be carefully evaluated in subsequent experimental studies.

V. Medicinal Chemistry and Pharmacological Investigations of 6 Bromo 1,4 Dichlorophthalazine Derivatives

Design and Synthesis of Novel Analogues

The synthesis of novel phthalazine (B143731) derivatives often begins with a core structure like 1,4-dichlorophthalazine (B42487), which can be further functionalized. For instance, a chloro derivative can be reacted with 4-aminoacetophenone to produce an acetyl derivative, which then serves as an intermediate for creating a variety of hydrazone derivatives. nih.gov Similarly, the phthalazine framework allows for the incorporation of diverse chemical moieties, including sugar molecules, to enhance biological activity, potentially by increasing the compound's transport into biological systems. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of phthalazine-based compounds. These studies have revealed that the nature and position of substituents on the phthalazine ring system significantly influence the resulting biological activity.

For phosphodiesterase 4 (PDE4) inhibitors, SAR studies have highlighted several key structural features:

Substitution at the 7th position with groups like methoxy-cyclopentane, 2-methoxy indan, or hexyl benzene (B151609) enhances PDE4 inhibitory activity. researchgate.net

The phthalazine nucleus itself is considered an effective polar scaffold for designing inhibitors that mimic the action of rolipram (B1679513), a well-known PDE4 inhibitor. researchgate.net

Modification with a piperidine group or a pyridine-2-yl methylamine substitution can further potentiate the PDE4 inhibitory effects. researchgate.net

Increased affinity for the high-affinity rolipram binding site has been observed with bulky, more lipophilic derivatives. researchgate.net

In the context of anticancer activity, particularly for Poly(ADP-ribose) polymerase (PARP) inhibitors, SAR studies on related heterocyclic systems have shown that hydrophobic residues are generally favorable for inhibitory activity. mdpi.com For other activities, such as antifungal properties, the substitution on a 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one structure has been shown to yield remarkable activity against certain fungi. osf.io

Rational drug design, often employing computational techniques, has become an indispensable tool in the development of novel phthalazine-based therapeutic agents. nih.gov In silico methods such as molecular docking are utilized to predict the binding interactions between designed compounds and their biological targets, thereby guiding the synthesis of more potent and selective inhibitors. ufv.brfrontiersin.org

A notable application of this approach is in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Molecular docking simulations can model the interactions of phthalazine derivatives within the VEGFR-2 active site, with the goal of designing compounds with superior binding affinities compared to known inhibitors like Sorafenib. nih.gov This process involves validating the docking protocol and then using it to screen and refine potential drug candidates. nih.gov

Similarly, for the development of phosphodiesterase (PDE) inhibitors, three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like comparative molecular field analysis (CoMFA) have been successfully applied. nih.govresearchgate.net By correlating the chemical structures of phthalazine derivatives with their observed biological activities, these models can generate contour maps that provide insights into the steric and electrostatic requirements for optimal inhibitory function. researchgate.net Such models have shown good predictive power and are valuable in the design of new and more potent PDE inhibitors. nih.gov

Biological Targets and Mechanisms of Action

Derivatives of the phthalazine core have been investigated for their inhibitory activity against a range of important biological targets implicated in various diseases.

Several phthalazine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its crucial role in angiogenesis. nih.gov The inhibition of VEGFR-2 by these compounds is a promising strategy for developing new anticancer agents. nih.gov

A number of synthesized phthalazine derivatives have demonstrated significant inhibitory activity against VEGFR-2, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov For example, in one study, compounds 2g and 4a were found to be the most potent inhibitors of VEGFR-2, with IC₅₀ values of 0.148 µM and 0.196 µM, respectively. nih.gov These findings highlight the potential of the phthalazine scaffold in the development of effective VEGFR-2 inhibitors.

Table 1: VEGFR-2 Inhibitory Activity of Selected Phthalazine Derivatives

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage repair process and has emerged as a significant target in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms like BRCA mutations. nih.govnih.gov Phthalazinone-containing compounds have been investigated as potent PARP-1 inhibitors. sci-hub.senih.gov

In the quest for novel PARP-1 inhibitors, researchers have designed and synthesized new derivatives based on the phthalazinone scaffold. For example, by using 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline as a bio-isosteric replacement for the phthalazinone motif found in the approved drug Olaparib, highly potent inhibitors have been developed. mdpi.com Some of these novel compounds have demonstrated PARP-1 inhibitory activity in the nanomolar range, with IC₅₀ values even lower than that of Olaparib. mdpi.com Specifically, compounds 8a and 5 were identified as the most promising, with IC₅₀ values of 2.31 nM and 3.05 nM, respectively, compared to Olaparib's IC₅₀ of 4.40 nM. mdpi.com Another study reported a phthalazinone derivative, DLC-1 , with an IC₅₀ value for inhibiting MDA-MB-436 cell proliferation of 0.08 µM. nih.gov

Table 2: PARP-1 Inhibitory Activity of Selected Phthalazinone Derivatives and Bio-isosteres

Inhibitors of phosphodiesterase 4 (PDE4) represent an important class of anti-inflammatory drugs. nih.gov The phthalazine core has been successfully utilized to develop potent PDE4 inhibitors. researchgate.netnih.gov These compounds exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov

Research in this area has led to the identification of benzylamine-substituted phthalazinones as potent PDE4 inhibitors that also effectively suppress TNF-α production. nih.gov The strategic modification of the phthalazine scaffold continues to be a fruitful approach for discovering novel and effective PDE inhibitors.

Table 3: Biological Activity of Selected Phthalazine-based PDE Inhibitors

Other Enzymatic and Cellular Targets

Beyond well-established targets, derivatives of 6-bromo-1,4-dichlorophthalazine have been explored for their effects on other key cellular enzymes. One such area is the inhibition of histone deacetylases (HDACs), enzymes that are crucial for the epigenetic regulation of gene expression and are often dysregulated in cancer. nih.govmdpi.com Phthalazino[1,2-b]-quinazolinone derivatives, for example, have been developed as multi-target HDAC inhibitors. nih.gov One promising compound from this class, 8h , demonstrated potent, nano-molar inhibitory activity against several HDAC subtypes and suppressed liver cancer cell proliferation by increasing the acetylation of histone H3 and α-tubulin. nih.gov This activity was linked to the activation of the p53 signaling pathway. nih.gov

Another important target is topoisomerase II (Topo II), an enzyme critical for DNA replication and chromosome organization. nih.govnih.gov New series of phthalazine derivatives have been designed to function as Topo II inhibitors and DNA intercalators. nih.govnih.gov Specific compounds, such as 15h, 23c, 32a, 32b, and 33 , showed high efficacy against Topo II, while another derivative, 32a , was found to induce apoptosis in HepG-2 cells and arrest the cell cycle at the G2/M phase. nih.gov Furthermore, some phthalazinone derivatives have been designed as dual inhibitors of both poly(ADP-ribose)polymerase-1 (PARP-1) and HDAC-1, with compound DLC-50 showing potent anti-proliferative activity and inducing apoptosis in HCT-116 cells. nih.gov

Efficacy Studies in Disease Models

Anticancer Activity

The anticancer potential of derivatives stemming from this compound is a significant area of research, with numerous studies confirming their effectiveness in various cancer models. nih.govnih.govresearchgate.net

Derivatives of this compound have consistently shown potent cytotoxic activity against a variety of human cancer cell lines in laboratory settings.

A series of novel 1,4-disubstituted phthalazine derivatives demonstrated significant growth inhibition against human breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines. nih.gov Another study synthesized novel phthalazine-based compounds that exhibited promising cytotoxicity against colon cancer (HCT-116) and breast cancer (MDA-MB-231) cells, with compounds 7c and 8b being particularly effective against HCT-116. acs.orgacs.org

Further research has highlighted the efficacy of phthalazine derivatives against liver cancer (Hep G2), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines. nih.govnih.gov For instance, newly synthesized phthalazine derivatives were evaluated for their anti-proliferative effects, with some showing potent activity against the MCF-7 cell line. Phthalazinone derivatives have also demonstrated significant anti-proliferative effects against breast cancer cell lines MDA-MB-436, MDA-MB-231, and MCF-7. nih.gov Additionally, novel phthalazine-based amine and amino acid derivatives have shown potent cytotoxicity against HCT-116 cells. nih.govrsc.orgresearchgate.net

| Cell Line | Compound/Derivative Type | Observed Effect | Reference |

|---|---|---|---|

| Hep G2 (Liver Cancer) | Phthalazine derivatives | Cytotoxic activity | nih.govnih.gov |

| MCF-7 (Breast Cancer) | 1,4-disubstituted phthalazines | Potent cytotoxic activity | |

| MCF-7 (Breast Cancer) | Phthalazinone derivatives | Significant anti-proliferative activity | nih.gov |

| MCF-7 (Breast Cancer) | 1,4-disubstituted phthalazines | Screened for antitumor activity | researchgate.net |

| HCT-116 (Colon Cancer) | Phthalazinedione derivatives (e.g., 7c, 8b) | Promising cytotoxicity | acs.orgacs.org |

| HCT-116 (Colon Cancer) | Phthalazine-based amine/amino acid derivatives | Potent cytotoxicity | nih.govrsc.orgresearchgate.net |

| MDA-MB-231 (Breast Cancer) | Phthalazinedione derivatives | Cytotoxic activity | acs.orgacs.org |

| A549 (Lung Cancer) | 1,4-disubstituted phthalazines | Cytotoxic activity | nih.gov |

| HT-29 (Colon Cancer) | 1,4-disubstituted phthalazines | Cytotoxic activity | nih.gov |

Inducing programmed cell death, or apoptosis, in cancer cells is a key goal of chemotherapy. Derivatives of this compound have been shown to be effective in this regard. researchgate.netnih.govrsc.org For example, treatment with certain phthalazine derivatives led to apoptosis in HCT-116 cells, arresting cell proliferation. nih.govrsc.orgresearchgate.net Similarly, other phthalazine-based compounds have been found to induce apoptosis in breast cancer cells through the inhibition of the epidermal growth factor receptor (EGFR). nih.govdoaj.org One particular phthalazinone derivative, DLC-50 , was shown to cause cell cycle arrest and induce apoptosis in HCT-116 cells. nih.gov

Antimicrobial Activity

In addition to their anticancer effects, phthalazine derivatives have been investigated for their ability to combat microbial infections. ekb.eglongdom.orgglobalresearchonline.net This is particularly important given the rise of drug-resistant bacteria and fungi. nih.gov

Studies have shown that novel series of phthalazine derivatives possess both antibacterial and antifungal properties. ekb.eglongdom.orgekb.eg They have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungal pathogens like Aspergillus niger and Candida albicans. ekb.eglongdom.orgekb.egnih.gov The introduction of a sugar moiety onto the phthalazine ring has been shown to improve these biological properties. nih.gov The mechanism of action for some of these compounds is believed to involve strong binding interactions with key microbial enzymes. ekb.eg

| Organism Type | Specific Strain(s) | Compound/Derivative Type | Observed Effect | Reference |

|---|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Phthalazine derivatives | Antibacterial activity | ekb.egglobalresearchonline.net |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Phthalazine derivatives | Antibacterial activity | globalresearchonline.net |

| Fungi | Aspergillus niger, Candida albicans | Phthalazine derivatives | Antifungal activity | ekb.eglongdom.org |

| Various Bacteria & Fungi | B. thuringiensis, E. coli | Phthalazinedione derivatives | Potent antibacterial activity | nanobioletters.com |

| Various Bacteria & Fungi | B. subtilis, B. sphaericus, S. aureus, P. aeruginosa, C. albicans, A. fumigatus | 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives | Comparable activity to reference drugs | ekb.eg |

Antibacterial Efficacy

Although no specific studies on the antibacterial efficacy of derivatives of this compound were identified, the phthalazine nucleus is a recognized pharmacophore in the development of new antibacterial agents. pharmainfo.innanobioletters.com The introduction of various substituents onto the phthalazine ring has been shown to modulate antibacterial activity. globalresearchonline.net For instance, some synthesized phthalazine derivatives have demonstrated good activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. globalresearchonline.net The activity of these compounds is influenced by the nature of the substituents at different positions on the phthalazine ring. globalresearchonline.net

Furthermore, the presence of a bromine atom in heterocyclic compounds has been associated with enhanced antimicrobial properties. nih.gov For example, a series of 6-bromoindolglyoxylamido derivatives were found to exhibit enhanced antibacterial activity towards Escherichia coli. nih.gov This suggests that the bromo-substitution on the phthalazine core could potentially contribute to antibacterial efficacy.

Table 1: Antibacterial Activity of Selected Phthalazine and Bromo-Substituted Derivatives

| Compound Class | Test Organism(s) | Activity/Findings | Reference(s) |

| Phthalazine derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Good antibacterial activity, with efficacy influenced by substituents. | globalresearchonline.net |

| 1,2,3-triazole substituted phthalazines | Pseudomonas aeruginosa, E. coli | Highest activity against P. aeruginosa and E. coli among tested strains. | pharmainfo.in |

| 6-Bromoindolglyoxylamido derivatives | Escherichia coli | Enhanced antibacterial activity. | nih.gov |

| 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives | B. subtilis, B. sphaericus, S. aureus, P. aeruginosa | Activity comparable to the reference drug, streptomycin. | ekb.eg |

Antifungal Efficacy

The substitution pattern on the phthalazine ring plays a crucial role in determining the antifungal potency. For example, studies on polysubstituted phthalazinone derivatives revealed that a 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one derivative was particularly effective. mdpi.comnih.gov The presence of a bromine atom in other heterocyclic structures has also been linked to antifungal activity, as seen in certain 6-bromo derivatives. nih.gov

Table 2: Antifungal Activity of Selected Phthalazine and Bromo-Substituted Derivatives

| Compound Class | Test Organism(s) | Activity/Findings | Reference(s) |

| Polysubstituted phthalazinone derivatives | Dermatophytes, Cryptococcus neoformans | Remarkable antifungal activity. | mdpi.comnih.gov |

| Phthalazinones | Candida albicans | Potent enhancers of fluconazole (B54011) activity against resistant strains. | osf.io |

| 6-Bromoindolglyoxylamido derivatives | Various fungi | Moderate to excellent antifungal properties. | nih.gov |

| 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives | C. albicans, A. fumigatus | Activity comparable to the reference drug, amphotericin B. | ekb.eg |

Anti-inflammatory Properties

While there is no direct research on the anti-inflammatory properties of this compound derivatives, the phthalazine scaffold is a component of compounds known to possess anti-inflammatory activity. osf.ionih.gov Phthalazine derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. osf.io The inhibition of PDE4 leads to the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). osf.io

Studies on synthesized phthalazinone derivatives have identified compounds with significant in vivo anti-inflammatory activity, comparable to the standard drug etoricoxib (B1671761) in a carrageenan-induced rat paw edema model. nih.gov The anti-inflammatory potential of phthalazine derivatives has been linked to the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5). nih.gov

Table 3: Anti-inflammatory Activity of Selected Phthalazine Derivatives

| Compound Class | Mechanism/Model | Activity/Findings | Reference(s) |

| Phthalazinone derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity, comparable to etoricoxib. | nih.gov |

| Benzylamine-substituted phthalazinones | PDE-4 inhibition, TNF-α suppression | Potent PDE-4 inhibitors with effectiveness in a mouse model of dermatitis. | osf.io |

| Phthalazinedione derivatives | Cyclooxygenase-2 (COX-2) inhibition | Strong binding to the COX-2 active site in docking studies. | researchgate.net |

Central Nervous System (CNS) Activity

Specific investigations into the central nervous system (CNS) activity of this compound derivatives have not been reported. However, the phthalazine core is present in molecules that exhibit CNS effects, most notably anticonvulsant properties. researchgate.net Phthalazine derivatives have been explored for their potential to treat CNS-related disorders. For instance, certain s-triazolo[3,4-a]phthalazine (B13923) derivatives have been investigated as potential antianxiety drugs. osf.io

Table 4: Central Nervous System Activity of Selected Phthalazine Derivatives

| Compound Class | Activity/Findings | Reference(s) |

| Phthalazine derivatives | Anticonvulsant activity. | researchgate.net |

| s-Triazolo[3,4-a]phthalazine derivatives | Investigated as potential antianxiety agents. | osf.io |

Antidiabetic Activity

There is a lack of specific research on the antidiabetic activity of derivatives of this compound. However, the broader class of phthalazine derivatives has been identified as having potential in the management of diabetes. osf.ionih.gov Some phthalazinone derivatives have been examined for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. nih.gov Additionally, other heterocyclic compounds containing bromine have demonstrated antidiabetic effects through mechanisms such as the inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.

Table 5: Antidiabetic Activity of Selected Phthalazine and Other Relevant Derivatives

| Compound Class | Mechanism/Target | Activity/Findings | Reference(s) |

| Phthalazinone derivatives | Aldose reductase inhibition | Potential to prevent diabetic complications. | nih.gov |

| 8-Purine derivative | DPP-4 inhibition | Improved glycemic control in an animal model of type 2 diabetes. | nih.gov |

| Phloretin (a dihydrochalcone) | Maltase-glucoamylase inhibition | Potential antidiabetic properties demonstrated in silico. | jchemlett.com |

Pharmacokinetic and Pharmacodynamic Considerations (excluding dosage/administration)

Specific pharmacokinetic and pharmacodynamic data for derivatives of this compound are not available in the current literature. However, studies on other phthalazine derivatives provide some general insights.

The pharmacokinetic profiles of phthalazine derivatives can be influenced by their substitution patterns, which affect properties like solubility and bioavailability. osf.ionih.gov Phthalazine itself is sparingly soluble in water but shows better solubility in organic solvents. solubilityofthings.com The introduction of various functional groups can modulate these properties. Some phthalazine derivatives have been reported to exhibit good oral bioavailability. osf.io The metabolism of phthalazine derivatives has also been studied, with metabolites being identified in preclinical models. osf.io

From a pharmacodynamic perspective, phthalazine derivatives have been shown to act on various biological targets. As discussed in the preceding sections, they can function as enzyme inhibitors, targeting enzymes such as PARP-1, PDE-4, COX-2, and aldose reductase. osf.ionih.gov The interaction with these targets is dependent on the specific structural features of the derivatives. For instance, the binding of phthalazinedione derivatives to the active site of COX-2 has been explored through molecular docking studies. researchgate.net The diverse pharmacological activities reported for the phthalazine scaffold suggest a wide range of potential pharmacodynamic effects. osf.ioosf.io

Vi. Applications in Materials Science and Industrial Chemistry Research

Role as Chemical Building Blocks for Complex Structures

The phthalazine (B143731) core is a recognized scaffold in the synthesis of a wide array of functional molecules. nih.govlongdom.org The presence of two reactive chlorine atoms and a bromine atom in 6-Bromo-1,4-dichlorophthalazine offers multiple sites for nucleophilic substitution and cross-coupling reactions, allowing for the construction of intricate molecular architectures. nih.gov The reactivity of the chloro groups, often enhanced by the electron-withdrawing nature of the phthalazine ring, allows for their displacement by various nucleophiles. longdom.org This reactivity is a key feature in its utility as a building block.

The halogen substituents can be sequentially or selectively replaced, providing a pathway to highly functionalized phthalazine derivatives. For instance, the chlorine atoms can be substituted by amines, alcohols, or thiols to introduce new functional groups and extend the molecular framework. longdom.org The bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and create larger conjugated systems. This step-wise functionalization is crucial for the synthesis of complex target molecules with specific electronic or biological properties. nih.gov

Phthalazine derivatives are known to be precursors for a variety of fused heterocyclic systems. longdom.org The reactivity of the di-chloro-substituted ring in compounds like this compound allows for the construction of polycyclic structures, including those with potential applications in materials science and medicinal chemistry.

Ligand Chemistry and Coordination Complexes

The two nitrogen atoms in the phthalazine ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions to form metal complexes. bohrium.comdoi.orgresearchgate.net The field of coordination chemistry has seen the use of various phthalazine-based ligands to synthesize complexes with interesting structural and electronic properties. bohrium.comdoi.org Phthalazine can act as a monodentate or a bridging ligand, connecting two or more metal centers. researchgate.net

The coordination of phthalazine ligands to transition metals such as copper(II), nickel(II), and iron(II) has been reported to yield complexes with diverse geometries, including square planar, tetrahedral, and octahedral arrangements. bohrium.comdoi.org The specific coordination mode and the resulting structure of the complex are influenced by the nature of the metal ion, the other ligands present, and the reaction conditions.

While specific studies on the coordination complexes of this compound are not extensively documented in publicly available literature, the general principles of phthalazine coordination chemistry apply. The electronic properties of the phthalazine ring, and consequently its coordinating ability, can be tuned by the substituents. The electron-withdrawing nature of the chloro and bromo atoms in this compound would be expected to influence the electron density on the nitrogen atoms, thereby affecting the stability and properties of the resulting metal complexes. The synthesis of such complexes could lead to materials with novel catalytic, magnetic, or optical properties.

Table 1: Examples of Metal Complexes with Phthalazine-Based Ligands

| Ligand | Metal Ion | Complex Formula | Crystal System | Reference |

| (E)-2-(phthalazin-1-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine (L1) | Cu(II) | [Cu(II)L1Cl] | Triclinic | doi.org |

| (E)-2-(phthalazin-1-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine (L1) | Ni(II) | Ni(II)(L1)22 | Monoclinic | doi.org |

| (E)-2-(phthalazin-1-yl)-1-((pyridin-2-yl)methylene)hydrazine (L2) | Cu(II) | [(L2)2(μ-Cl)Cu2(II)]Cl | Triclinic | doi.org |

| Phthalazine (Phtz) | Ag(I) | Ag2(Phtz)42 | Triclinic | researchgate.net |

This table presents examples of metal complexes formed with different phthalazine-based ligands to illustrate the coordinating ability of the phthalazine scaffold. Specific complexes of this compound are not detailed in the cited literature.

Development of Agrochemicals

Phthalazine derivatives have been investigated for their potential use in agriculture as pesticides. A series of phthalazinone derivatives, structurally related to this compound, have been designed and synthesized as potential herbicides. nih.gov These compounds were found to act as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. nih.gov Inhibition of this enzyme leads to the death of the plant, making it a target for herbicide development.

The research indicated that certain phthalazinone derivatives exhibited significant herbicidal activity against a range of common weeds in post-emergence treatments. nih.gov The structure-activity relationship (SAR) studies in this area are crucial for optimizing the efficacy and selectivity of these potential agrochemicals. While the direct testing of this compound as an agrochemical is not reported in the reviewed literature, its role as a key intermediate in the synthesis of such active compounds is plausible. The halogen atoms on the phthalazine ring can serve as handles for introducing the necessary pharmacophores to achieve the desired biological activity.

The development of novel pesticides is a continuous effort in the agrochemical industry to address issues such as weed resistance and to provide more environmentally benign solutions. The phthalazine scaffold represents a promising area of exploration for new herbicidal and insecticidal agents. rsc.org

Applications in Analytical Chemistry (excluding basic compound identification)

The phthalazine nucleus is a component of luminol, a compound famous for its chemiluminescence which has been utilized in various analytical applications. nih.gov More broadly, phthalazine and its derivatives have been incorporated into the design of chemosensors for the detection of metal ions and other analytes.

Electrochemical sensors based on electrodes modified with phthalocyanine (B1677752) derivatives, which are structurally related to phthalazines, have been developed for the detection of various analytes, including nitrites in food products and acetic acid. mdpi.comresearchgate.net These sensors often rely on the catalytic properties of the phthalocyanine macrocycle to enhance the electrochemical signal of the target analyte. nih.gov The modification of electrode surfaces with these compounds can lead to improved sensitivity and selectivity. mdpi.com

While specific applications of this compound in analytical chemistry are not well-documented, its potential as a building block for more complex sensor molecules can be inferred. The reactive halogen atoms could be used to attach the phthalazine unit to a polymer backbone or a solid support, which is a common strategy for creating robust sensor materials. Furthermore, the electronic properties of the phthalazine ring can be modulated by the bromo and chloro substituents, which could in turn influence the sensing properties of a molecule derived from it. The development of novel electrochemical sensors and fluorescent probes continues to be an active area of research where new heterocyclic building blocks are of significant interest.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.